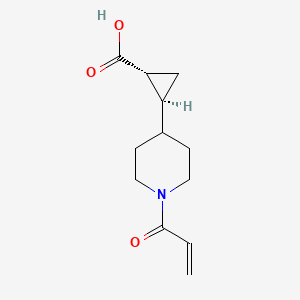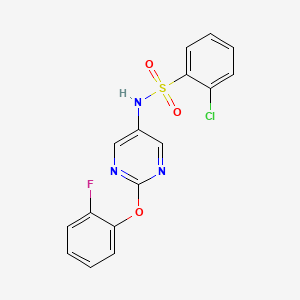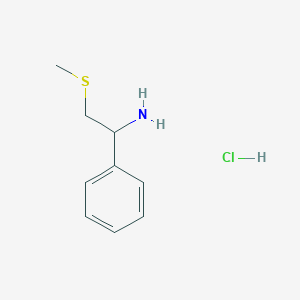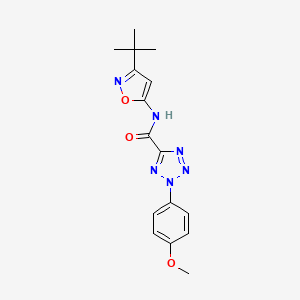
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, also known as PPC, is a cyclic amino acid derivative. It is a small molecule that has been extensively studied for its potential applications in scientific research. PPC has been found to have a wide range of biochemical and physiological effects, making it a versatile tool for researchers in various fields.
作用機序
The mechanism of action of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the brain. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been found to interact with several different types of ion channels, including voltage-gated calcium channels and ligand-gated ion channels. It has also been found to bind to several different types of receptors, including dopamine receptors and adrenergic receptors.
Biochemical and Physiological Effects:
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, as mentioned above. Additionally, it has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the primary advantages of using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments is its versatility. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is relatively easy to synthesize and is readily available from commercial sources. However, there are also some limitations to using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments. One limitation is that it can be difficult to control the dose of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, as it can have different effects at different concentrations. Additionally, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. One area of interest is the development of new therapeutic agents based on the structure of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. Researchers are also interested in exploring the potential use of (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in the treatment of neurodegenerative diseases, as well as in the study of neurotransmitter systems in the brain. Additionally, there is interest in developing new methods for synthesizing (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid and other cyclic amino acid derivatives, which could lead to the discovery of new compounds with unique biochemical and physiological properties.
Conclusion:
In conclusion, (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, or (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, is a versatile tool for scientific research. It has a wide range of biochemical and physiological effects, making it useful in the study of neurotransmitter systems in the brain, as well as in the development of new therapeutic agents. While there are some limitations to using (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments, its unique properties make it a valuable tool for researchers in various fields.
合成法
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-piperidone with crotonic acid to form 1-(2-crotonoyl-1-piperidinyl)propan-1-one, which is then reduced with sodium borohydride to form (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学的研究の応用
(1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications. One of its primary uses is in the study of neurotransmitter systems in the brain. (1R,2S)-2-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been found to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the mechanisms of neurotransmitter release and the effects of neurotransmitter modulation on behavior and cognition.
特性
IUPAC Name |
(1R,2S)-2-(1-prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-11(14)13-5-3-8(4-6-13)9-7-10(9)12(15)16/h2,8-10H,1,3-7H2,(H,15,16)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEULWFCKBMVFH-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@@H]2C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)

![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)



![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)



